molecular formula C9H15N3O7 B11726272 3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide hydrate

3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide hydrate

Cat. No.: B11726272
M. Wt: 277.23 g/mol
InChI Key: ZEFQOLMUZWDXKW-IENIAZJESA-N
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Description

3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide hydrate is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole ring, a sugar moiety, and multiple hydroxyl groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide hydrate typically involves multi-step organic reactions. The process begins with the preparation of the sugar moiety, followed by the formation of the pyrazole ring. Key steps include:

    Glycosylation: The sugar moiety is synthesized through glycosylation reactions, where a glycosyl donor reacts with an acceptor under acidic or basic conditions.

    Pyrazole Formation: The pyrazole ring is formed through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Hydroxylation: Hydroxyl groups are introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key considerations include optimizing reaction conditions, ensuring high yield and purity, and minimizing by-products. Techniques such as chromatography and crystallization are employed for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where hydroxyl groups are converted to carbonyl groups using oxidizing agents like chromium trioxide or hydrogen peroxide.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where hydroxyl groups are replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, hydrogen peroxide, osmium tetroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.

Biology

In biological research, the compound’s sugar moiety and hydroxyl groups make it a potential candidate for studying carbohydrate-protein interactions. It can be used in glycosylation studies and as a probe for investigating enzyme activities.

Medicine

The compound’s unique structure and functional groups make it a potential candidate for drug development. It can be explored for its pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals, polymers, and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide hydrate involves its interaction with specific molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with proteins, influencing their structure and function. The pyrazole ring can interact with enzyme active sites, potentially inhibiting or modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide hydrate lies in its specific combination of a pyrazole ring and a sugar moiety. This combination provides a unique set of chemical properties and biological activities, making it distinct from other similar compounds. Its multiple hydroxyl groups and potential for diverse chemical modifications further enhance its versatility in research and industrial applications.

Properties

Molecular Formula

C9H15N3O7

Molecular Weight

277.23 g/mol

IUPAC Name

3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide;hydrate

InChI

InChI=1S/C9H13N3O6.H2O/c10-9(17)4-6(15)3(11-12-4)8-7(16)5(14)2(1-13)18-8;/h2,5,7-8,13-16H,1H2,(H2,10,17)(H,11,12);1H2/t2-,5-,7-,8+;/m1./s1

InChI Key

ZEFQOLMUZWDXKW-IENIAZJESA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)C2=NNC(=C2O)C(=O)N)O)O)O.O

Canonical SMILES

C(C1C(C(C(O1)C2=NNC(=C2O)C(=O)N)O)O)O.O

Origin of Product

United States

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